

Technical Guide to alpha-D-Allopyranose: Properties, Synthesis, and Biological Relevance

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Compound of Interest

Compound Name: *alpha-D-allopyranose*

Cat. No.: B1623199

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **alpha-D-allopyranose**, a rare sugar with significant potential in various scientific and therapeutic fields. This document details its chemical and physical properties, outlines detailed protocols for its enzymatic synthesis, and explores its biological activities, including its role in metabolic pathways and its potential as an anti-inflammatory agent.

Core Chemical and Physical Properties

alpha-D-Allopyranose is a monosaccharide, specifically an aldohexose, and is an epimer of D-glucose at the C3 position. In aqueous solution, D-allose exists in equilibrium with its different isomeric forms, including the alpha and beta pyranose and furanose anomers. The **alpha-D-allopyranose** form is one of the common cyclic structures.

Property	Value	Reference
CAS Number	7282-79-3	[1]
Chemical Formula	C6H12O6	[1]
Molecular Weight	180.16 g/mol	[1]
IUPAC Name	(2R,3R,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol	
Synonyms	alpha-D-Allose	[1]

Enzymatic Synthesis of D-Allose

The production of D-allose, and consequently its **alpha-D-allopyranose** form, is most efficiently achieved through enzymatic methods due to their high specificity and environmentally friendly nature. Chemical synthesis methods are often complex, yield undesirable byproducts, and can be environmentally hazardous. The predominant biotechnological route involves a two-step enzymatic cascade starting from D-fructose.

Experimental Protocol: Two-Step Enzymatic Synthesis from D-Fructose

This protocol describes the conversion of D-fructose to D-psicose (also known as D-allulose), followed by the isomerization of D-psicose to D-allose.

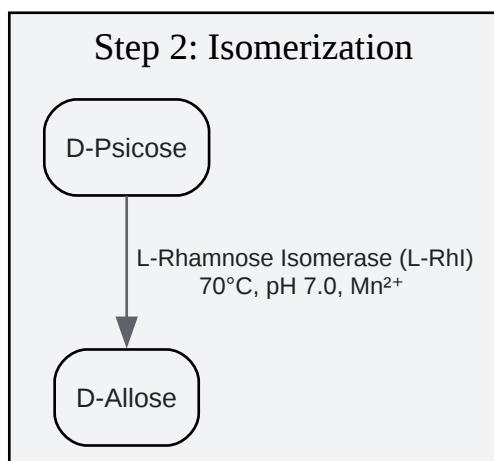
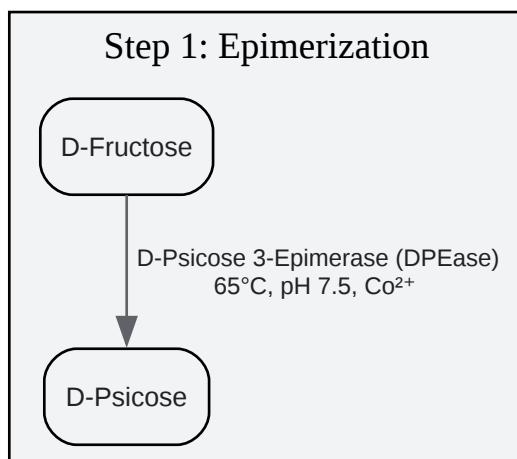
Step 1: Epimerization of D-Fructose to D-Psicose

- Enzyme: D-Psicose 3-Epimerase (DPEase).
- Substrate Solution: Prepare a solution of 750 g/L D-fructose in 50 mM PIPES buffer (pH 7.5).
- Cofactor: Add Co^{2+} to a final concentration of 1 mM.
- Procedure:
 - Pre-heat the substrate solution to 65°C.

- Add purified DPEase to the reaction mixture.
- Incubate the reaction at 65°C. The reaction progress can be monitored using High-Performance Liquid Chromatography (HPLC).
- Once equilibrium is reached or the desired conversion is achieved, inactivate the enzyme by heating the mixture to 100°C for 10 minutes.
- If necessary, purify the resulting D-psicose using chromatographic methods.

Step 2: Isomerization of D-Psicose to D-Allose

- Enzyme: L-Rhamnose Isomerase (L-Rhl).
- Substrate Solution: Prepare a solution of 600 g/L D-psicose in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).
- Cofactor: Add Mn^{2+} to a final concentration of 1 mM.
- Procedure:
 - Pre-heat the substrate solution to 70°C.
 - Add purified L-Rhl to the reaction mixture.
 - Incubate the reaction at 70°C for approximately 2.5 hours.
 - Monitor the formation of D-allose using HPLC. The reaction is limited by thermodynamic equilibrium, typically reaching a conversion of about 25-33%.



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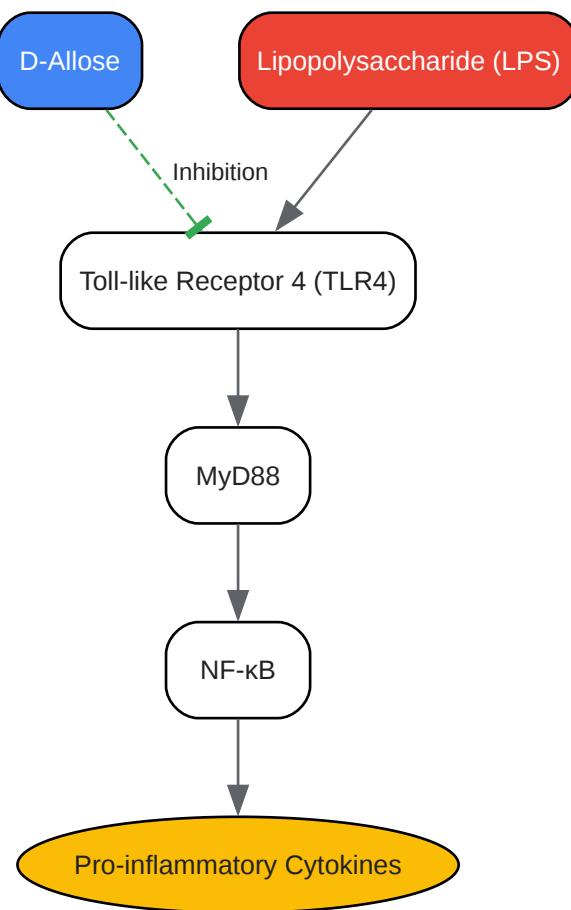
Two-step enzymatic synthesis of D-Allose from D-Fructose.

Biological and Therapeutic Potential

D-allose has garnered significant interest for its wide range of biological activities and potential therapeutic applications. Unlike common sugars, D-allose is poorly metabolized in the human body and is largely excreted in the urine, making it a low-calorie sweetener.[\[2\]](#)[\[3\]](#)

Anti-Inflammatory Properties

D-allose has demonstrated notable anti-inflammatory effects in various preclinical models.[\[4\]](#)[\[5\]](#) [\[6\]](#) It has been shown to suppress the production of pro-inflammatory cytokines and reduce the infiltration of leukocytes into ischemic tissues.[\[5\]](#) One of the proposed mechanisms for its anti-inflammatory action is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.



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Proposed anti-inflammatory mechanism of D-Allose via TLR4 signaling.

Experimental Protocol: In Vivo Assessment of Anti-Inflammatory Effects

A common model to assess systemic inflammation is the lipopolysaccharide (LPS)-induced inflammation model in mice.

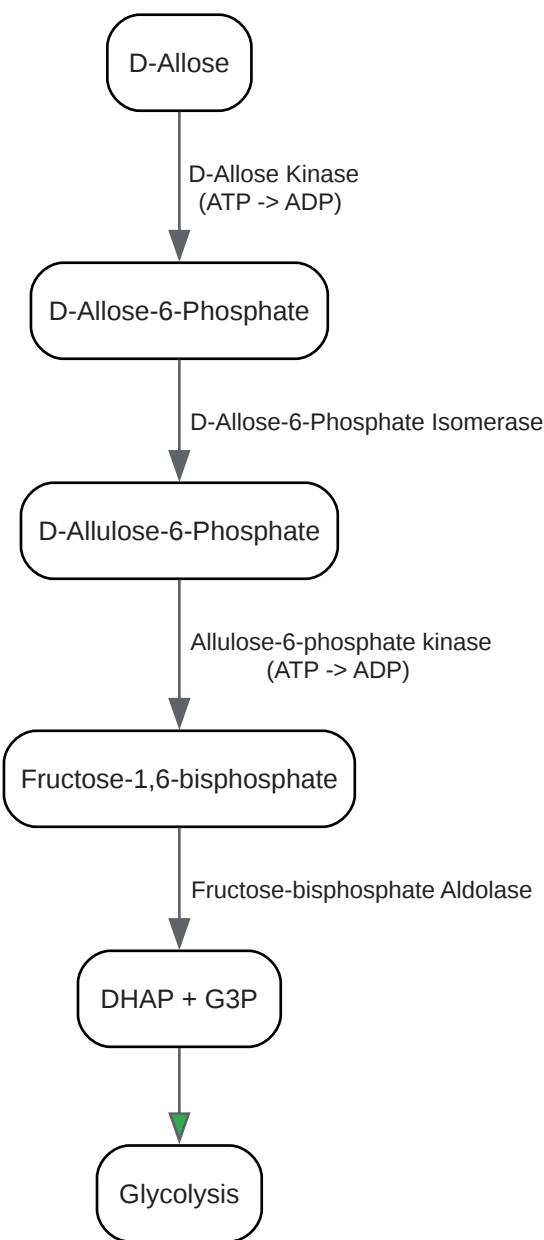
- Animals: Male Balb/c mice.
- Procedure:
 - Mice are pre-treated with the test compound (D-allose), a positive control (e.g., Ibuprofen at 15-30 mg/kg), or a vehicle control via intraperitoneal injection.

- After a set period (e.g., 30 minutes), inflammation is induced by an intraperitoneal injection of LPS.
- After a further period (e.g., 4-6 hours), blood and tissue samples are collected.
- The levels of pro-inflammatory cytokines (e.g., TNF- α , IL-6) in the serum or tissue homogenates are measured using ELISA.
- Endpoint: The reduction in cytokine levels in the D-allose treated group is compared to the vehicle control group to determine the anti-inflammatory effect.

Metabolic Pathway in *Escherichia coli*

While not significantly metabolized in humans, D-allose can be utilized by some microorganisms. In *Escherichia coli*, a metabolic pathway exists for the degradation of D-allose. This pathway, often referred to as the "Izumoring" cascade in reverse, allows the bacterium to convert D-allose into intermediates of glycolysis.

The catabolism of D-allose in *E. coli* is initiated by D-allose kinase, which phosphorylates D-allose to D-allose-6-phosphate. Subsequently, D-allose-6-phosphate isomerase converts it to D-allulose-6-phosphate, which can then be further metabolized.

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Metabolic pathway of D-Allose degradation in E. coli.

Application in Enzyme Inhibition Assays

The unique structure of rare sugars like **alpha-D-allopyranose** makes them valuable tools for studying enzyme specificity and for screening for enzyme inhibitors. For instance, D-allose and its derivatives can be tested for their inhibitory activity against carbohydrate-processing enzymes like α -glucosidase, which is a target for type 2 diabetes therapies.

Experimental Protocol: α -Glucosidase Inhibition Assay

This protocol provides a general method for assessing the inhibitory effect of a compound on α -glucosidase activity using a chromogenic substrate.

- Materials:

- α -glucosidase enzyme solution (e.g., from *Saccharomyces cerevisiae*).
 - p-nitrophenyl- α -D-glucopyranoside (pNPG) as the substrate.
 - Test compound (e.g., **alpha-D-allopyranose**).
 - Acarbose as a positive control inhibitor.
 - Phosphate buffer (pH 6.8).
 - Sodium carbonate solution to stop the reaction.
 - 96-well microplate and a microplate reader.

- Procedure:

- In a 96-well plate, add the test compound at various concentrations to the wells. Include wells for a positive control (acarbose) and a negative control (buffer only).
 - Add the α -glucosidase enzyme solution to all wells except for the blank.
 - Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
 - Initiate the reaction by adding the pNPG substrate solution to all wells.
 - Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
 - Stop the reaction by adding sodium carbonate solution.
 - Measure the absorbance of the yellow product (p-nitrophenol) at 405 nm using a microplate reader.

- Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) can be determined.

Conclusion

alpha-D-Allopyranose, as a component of the rare sugar D-allose, presents a fascinating area of study for researchers in carbohydrate chemistry, drug development, and nutritional science. Its efficient enzymatic synthesis opens the door for larger-scale production and further investigation into its promising biological activities, particularly its anti-inflammatory properties. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for scientists working with this unique and versatile monosaccharide.

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